

Introduction: A Versatile Intermediate in Modern Synthesis

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Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)-*N*-methylamine

CAS No.: 702-24-9

Cat. No.: B1662042

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N-(4-Methoxybenzyl)-N-methylamine (CAS No. 702-24-9) is a secondary amine that has garnered significant interest within the chemical and pharmaceutical research communities.[1][2][3] Structurally, it features a methylamino group attached to a benzyl substituent, which is further functionalized with a methoxy group at the para position of the benzene ring. This unique combination of a nucleophilic secondary amine and an electron-rich aromatic system imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[4][5] Its applications are particularly prominent in the development of complex molecular architectures, including agrochemicals, dyes, and, most notably, active pharmaceutical ingredients (APIs).[4][6] For drug development professionals, its role as an intermediate in the synthesis of novel therapeutic agents, such as toll-like receptor 9 (TLR9) signaling antagonists for immune disorders, highlights its strategic importance.[3][5][7] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. **N-(4-Methoxybenzyl)-N-methylamine** is typically a colorless to pale yellow or clear beige oil or liquid at room temperature.^{[4][7][8]}

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	702-24-9	[1][2]
Molecular Formula	C ₉ H ₁₃ NO	[1][2][8]
Molecular Weight	151.21 g/mol	[2][8]
Boiling Point	88-90 °C at 1 mmHg	[1][8]
Density	~1.008 g/mL at 25 °C	[7][8]
Refractive Index (n _{20/D})	~1.529	[1][7][8]
Flash Point	85.1 °C to 109 °C	[1][8]
Solubility	Slightly soluble in Chloroform and Methanol	[5][7][8]
pKa	10.14 ± 0.10 (Predicted)	[5][7][8]

Spectroscopic Data for Structural Elucidation

Structural confirmation is a cornerstone of chemical synthesis. The following table summarizes the expected spectroscopic signatures for **N-(4-Methoxybenzyl)-N-methylamine**.

Table 2: Spectroscopic Data

Technique	Expected Signature
¹ H NMR (CDCl ₃)	δ ~ 7.25 (d, 2H, Ar-H), δ ~ 6.85 (d, 2H, Ar-H), δ ~ 3.80 (s, 3H, -OCH ₃), δ ~ 3.65 (s, 2H, Ar-CH ₂ -N), δ ~ 2.45 (s, 3H, N-CH ₃). The exact chemical shifts may vary slightly.
¹³ C NMR (CDCl ₃)	δ ~ 159.0 (Ar-C-O), δ ~ 130.0 (Ar-CH), δ ~ 114.0 (Ar-CH), δ ~ 58.0 (Ar-CH ₂ -N), δ ~ 55.0 (-OCH ₃), δ ~ 42.0 (N-CH ₃). The exact chemical shifts may vary slightly.
IR (Neat)	~3000-2800 cm ⁻¹ (C-H stretch), ~1610, 1510 cm ⁻¹ (C=C aromatic stretch), ~1245 cm ⁻¹ (C-O stretch, aryl ether), ~1175 cm ⁻¹ (C-N stretch).
Mass Spec (EI)	M ⁺ at m/z = 151. Molecular ion peak should be visible, with a prominent fragment at m/z = 121 due to the loss of the N-methyl group and rearrangement to the stable tropylium-like ion.

Synthesis and Mechanistic Insight

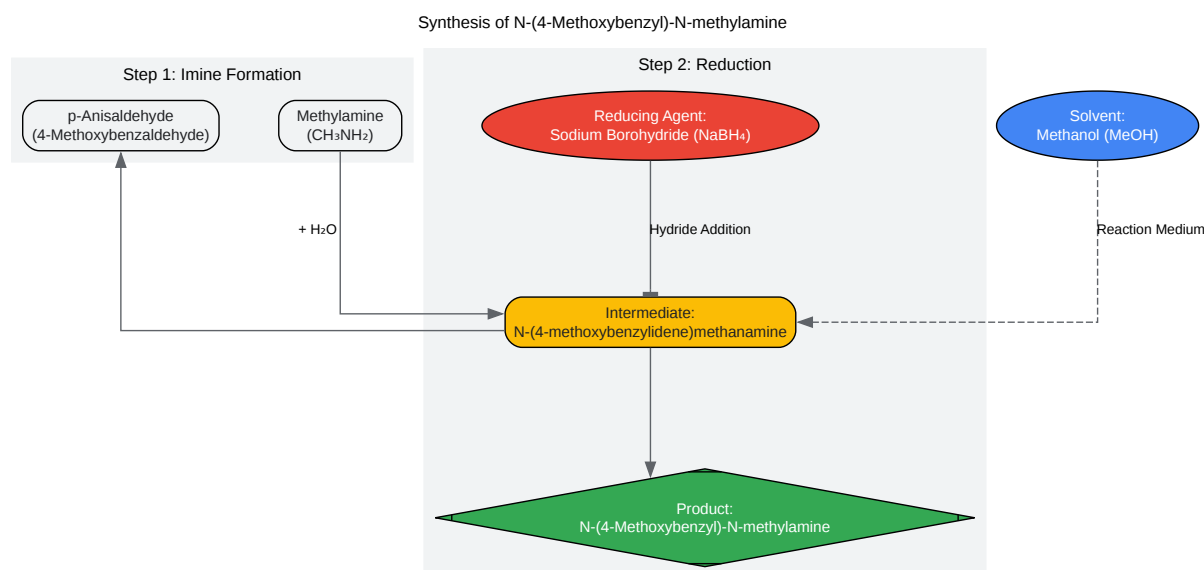
The most direct and widely employed method for synthesizing **N-(4-Methoxybenzyl)-N-methylamine** is the reductive amination of p-anisaldehyde (4-methoxybenzaldehyde) with methylamine. This two-step, one-pot process is efficient and leverages readily available starting materials.^[5]

Causality in Experimental Design: The reaction begins with the formation of an imine intermediate through the nucleophilic attack of methylamine on the carbonyl carbon of p-anisaldehyde, followed by dehydration. The choice of a mild reducing agent, such as sodium borohydride (NaBH₄), is critical. NaBH₄ is selective for reducing the imine C=N bond while being unreactive towards the aldehyde starting material, thus minimizing side reactions and maximizing yield. The reaction is typically performed in a protic solvent like methanol, which facilitates both imine formation and the hydride reduction step.

Experimental Protocol: Reductive Amination Synthesis

- **Reaction Setup:** To a round-bottom flask charged with p-anisaldehyde (1.0 eq) and methanol, add a solution of methylamine (1.1 eq, typically as a solution in ethanol or THF) at 0 °C with magnetic stirring.
- **Imine Formation:** Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the N-(4-methoxybenzylidene)-N-methylamine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture back to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Expertise Insight: The portion-wise addition is a crucial safety and efficiency measure to control the exothermic reaction and the accompanying hydrogen gas evolution.
- **Quenching and Workup:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates the disappearance of the imine. Carefully quench the reaction by the slow addition of water.
- **Extraction:** Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Diagram: Synthesis Workflow via Reductive Amination



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Caption: Reductive amination workflow for synthesizing the target compound.

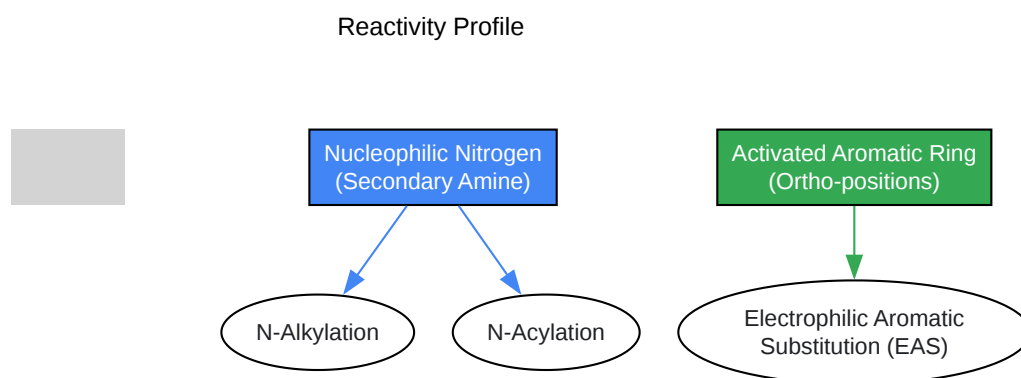
Chemical Reactivity and Applications

The reactivity of **N-(4-Methoxybenzyl)-N-methylamine** is dominated by two key features: the nucleophilic lone pair on the secondary amine nitrogen and the electron-rich aromatic ring.

- **N-Centered Reactivity**: As a secondary amine, the nitrogen atom is nucleophilic and moderately basic. It readily undergoes reactions such as:
 - **N-Alkylation/N-Arylation**: Reaction with alkyl or aryl halides to form tertiary amines.

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group itself is a well-known protecting group for amines. Conversely, this molecule can be used to introduce the N-methyl-N-(4-methoxybenzyl) moiety onto other molecules.[9]
- Aromatic Ring Reactivity: The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. While the para-position is blocked, electrophilic attack can occur at the ortho positions (C2 and C6) relative to the methoxy group.

Diagram: Key Reactive Sites



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Sources

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- [2. N-\(4-Methoxybenzyl\)-N-methylamine | LGC Standards \[lgcstandards.com\]](#)

- [3. N-\(4-Methoxybenzyl\)-N-methylamine | 702-24-9 \[chemicalbook.com\]](#)
- [4. chembk.com \[chembk.com\]](#)
- [5. N-\(4-Methoxybenzyl\)-N-methylamine Six Chongqing Chemdad Co. , Ltd \[chemdad.com\]](#)
- [6. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 \[sarex.com\]](#)
- [7. N-\(4-Methoxybenzyl\)-N-methylamine CAS#: 702-24-9 \[chemicalbook.com\]](#)
- [8. 702-24-9 CAS MSDS \(N-\(4-Methoxybenzyl\)-N-methylamine\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [9. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](#)
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